SNAP 5089

Description

Significance of Alpha-1 Adrenoceptor Antagonism in Therapeutic Modalities

Alpha-1 (α1) adrenoceptors are a class of G protein-coupled receptors that play a crucial role in mediating the effects of the endogenous catecholamines, adrenaline and noradrenaline. These receptors are widely distributed throughout the body, including in blood vessels, the kidney, spleen, liver, brain, and lower urinary tract. nih.gov Activation of α1 adrenoceptors leads to various physiological responses, notably the contraction of smooth muscle cells, which influences processes such as blood pressure regulation, bladder and prostate tone, and pupil diameter. researchgate.net

Pharmacological modulation of α1 adrenoceptors, particularly through antagonism, has proven to be a valuable therapeutic strategy for several conditions. Alpha-adrenoceptor antagonists, also known as alpha blockers, were historically used to reduce systemic blood pressure. nih.gov Longer-acting, nonselective α1-antagonists such as prazosin (B1663645), terazosin, indoramin, and doxazosin (B1670899) remain important in the management of resistant hypertension. nih.gov Furthermore, selective α1-adrenoceptor antagonists are utilized in the management of benign prostatic hyperplasia (BPH), a condition characterized by the enlargement of the prostate gland, which can obstruct urinary flow. nih.govmedchemexpress.commedchemexpress.cn The therapeutic utility of alpha-1 adrenoceptor antagonists underscores the importance of understanding the subtypes of these receptors (α1A, α1B, and α1D) and developing ligands with varying degrees of subtype selectivity. nih.govresearchgate.netahajournals.org

Historical Context of SNAP 5089 Discovery as a Selective Ligand

The discovery of this compound is situated within the broader effort to identify compounds that can selectively target specific adrenoceptor subtypes. Early alpha-1 antagonists were often non-selective, affecting multiple receptor subtypes. The recognition of distinct alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D) fueled the search for subtype-selective ligands that could potentially offer improved efficacy or reduced side effects by targeting the specific subtype most relevant to a particular condition. nih.govresearchgate.netahajournals.org

This compound emerged from research aimed at developing selective α1A-adrenoceptor antagonists. It has been characterized as a subtype-selective α1A-adrenoceptor antagonist. rndsystems.comtocris.com Research indicates that this compound exhibits high selectivity for the α1A subtype compared to other adrenoceptors. rndsystems.comtocris.com For instance, studies have shown it to be over 1700-fold selective for the α1A-adrenoceptor compared to the other α1 subtypes. nih.gov This high degree of selectivity was a significant finding in the context of developing more refined pharmacological tools and potential therapeutic agents targeting the α1A receptor.

Evolution of Dihydropyridine (B1217469) Pharmacology Leading to this compound

This compound is a compound structurally related to 1,4-dihydropyridines. nih.govbiosynth.com Dihydropyridines are a class of compounds well-known in medicinal chemistry, primarily for their activity as L-type calcium channel blockers, which are widely used in the treatment of cardiovascular disorders like hypertension and coronary heart disease. nih.gov

However, dihydropyridines have demonstrated an ability to interact with a variety of other receptor targets, indicating they can act as "privileged structures" in pharmacology. nih.gov Through careful structural modification, researchers have been able to develop dihydropyridine derivatives that exhibit affinity and selectivity for sites other than calcium channels. nih.gov The discovery of this compound as an α1A-adrenoceptor antagonist based on a modified dihydropyridine structure, such as (+)niguldipine, exemplifies this evolution. ahajournals.orgnih.gov This highlights how the structural scaffold of dihydropyridines, initially explored for calcium channel modulation, was successfully adapted to yield selective ligands for adrenoceptors, contributing to the diverse pharmacological landscape of dihydropyridine derivatives. nih.gov

Detailed research findings on the binding affinity and selectivity of this compound further illustrate its pharmacological profile. Studies utilizing [3H]prazosin whole-cell binding assays in cells expressing human α1A, α1B, and α1D-adrenoceptors have provided quantitative data on this compound's interaction with these subtypes. nih.gov

The following table summarizes representative binding affinity data for this compound and other compounds for the human α1-adrenoceptor subtypes:

| Compound | log KD (α1A) | log KD (α1B) | log KD (α1D) | Selectivity (α1A vs others) |

| This compound | -9.59 ± 0.08 | -6.36 ± 0.16 | -7.37 ± 0.15 | >1700-fold (vs α1B, α1D) nih.gov |

| Doxazosin | -8.58 | -8.46 | -8.33 | Nonselective nih.gov |

| Prazosin | -9.07 ± 0.04 | -8.74 ± 0.06 | -9.07 ± 0.23 | Nonselective nih.gov |

| BMY7378 | -6.97 | -6.20 | -8.60 | 98-fold (vs α1A), 234-fold (vs α1B) for α1D nih.gov |

Note: KD values are in nmol/L. Log KD values are presented as mean ± SEM where available. Selectivity is calculated as the ratio of KD values.

Additional reported Ki values for this compound indicate its selectivity profile across a broader range of adrenoceptors and other targets:

| Receptor Subtype / Channel | Ki (nM) |

| α1A | 0.35 rndsystems.comtocris.com |

| α1B | 220 rndsystems.comtocris.com |

| α2C | 370 rndsystems.comtocris.com |

| α1D | 540 rndsystems.comtocris.com |

| α2B | 800 rndsystems.comtocris.com |

| α2A | 1200 rndsystems.comtocris.com |

| L-type Ca2+ channels | 540 rndsystems.comtocris.com |

This data demonstrates that this compound possesses high affinity for the α1A adrenoceptor and significantly lower affinity for the other α1 subtypes (α1B and α1D), as well as α2 adrenoceptor subtypes and L-type calcium channels, confirming its subtype-selective nature. nih.govrndsystems.comtocris.com

Structure

3D Structure of Parent

Properties

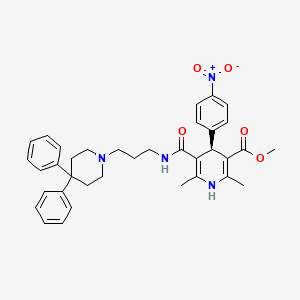

IUPAC Name |

methyl 5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N4O5.ClH/c1-25-31(33(32(26(2)38-25)35(42)45-3)27-15-17-30(18-16-27)40(43)44)34(41)37-21-10-22-39-23-19-36(20-24-39,28-11-6-4-7-12-28)29-13-8-5-9-14-29;/h4-9,11-18,33,38H,10,19-24H2,1-3H3,(H,37,41);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXELDPKESKXREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H41ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Characterization of Snap 5089

Receptor Subtype Selectivity and Affinity

The defining characteristic of SNAP 5089 is its pronounced selectivity for the α1A-adrenoceptor subtype over other adrenoceptors.

This compound demonstrates a high binding affinity for the α1A-adrenoceptor. tocris.com This strong affinity is coupled with a remarkable degree of selectivity, allowing it to preferentially bind to this specific subtype even in the presence of other related receptors. tocris.com This selectivity is a key aspect of its pharmacological action, distinguishing it from less selective alpha-1 adrenergic antagonists.

The selectivity of this compound has been quantified through binding assays, which measure the inhibition constant (Ki) at various adrenoceptor subtypes. The Ki value represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Research indicates that this compound possesses a Ki value of 0.35 nM for the α1A-adrenoceptor. tocris.com In contrast, its affinity for other adrenoceptor subtypes is significantly lower, with Ki values of 220 nM for α1B, 540 nM for α1D, 1200 nM for α2A, 800 nM for α2B, and 370 nM for α2C. tocris.com This translates to a selectivity ratio of over 600-fold for the α1A subtype compared to the other adrenoceptors. tocris.com

| Receptor Subtype | Ki (nM) |

|---|---|

| α1A | 0.35 |

| α1B | 220 |

| α1D | 540 |

| α2A | 1200 |

| α2B | 800 |

| α2C | 370 |

In addition to its interaction with adrenoceptors, this compound has been observed to modulate L-type calcium channels. However, its affinity for these channels is considerably lower than for the α1A-adrenoceptor. The reported Ki value for L-type calcium channels is 540 nM, indicating a much weaker interaction compared to its primary target. tocris.com

Functional Antagonism in Isolated Tissue Preparations

The functional consequences of this compound's receptor binding profile have been demonstrated in studies using isolated tissue preparations. These studies confirm its role as an antagonist, meaning it blocks the action of endogenous agonists like noradrenaline.

In isolated rabbit vascular tissues, this compound has been shown to inhibit contractions induced by noradrenaline. tocris.com Noradrenaline typically causes vasoconstriction by activating alpha-1 adrenoceptors on vascular smooth muscle cells. By blocking these receptors, particularly the α1A subtype, this compound effectively counteracts this contractile effect.

Similarly, this compound demonstrates functional antagonism in tissues of the lower urinary tract. tocris.com It has been found to inhibit contractions induced by noradrenaline in these preparations. tocris.com The smooth muscle tone in certain parts of the lower urinary tract is regulated by α1A-adrenoceptors, and by blocking these receptors, this compound can reduce smooth muscle contraction in these tissues.

Pharmacological Profiling in Isolated Caudal Artery of Rat

In studies utilizing the isolated caudal artery of the rat, a standard preparation for the functional assessment of alpha-1 adrenoceptor antagonists, this compound has demonstrated significant antagonistic properties. This tissue is known to express functional alpha-1 adrenoceptors that mediate contractile responses to agonists like noradrenaline.

Experiments have shown that this compound produces a concentration-dependent, parallel, rightward shift in the concentration-response curves of alpha-1 adrenoceptor agonists. This action is indicative of competitive antagonism at the receptor level.

Elucidation of Antagonism Mechanisms through Schild Regression Analysis

To quantitatively characterize the competitive antagonism of this compound, Schild regression analysis has been employed. This method is a cornerstone of receptor pharmacology, allowing for the determination of the affinity of a competitive antagonist. The analysis involves plotting the logarithm of (concentration ratio - 1) against the logarithm of the antagonist concentration. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to elicit the same response.

For a truly competitive antagonist, the slope of the Schild plot should not be significantly different from unity. Studies on the isolated rat caudal artery have yielded a pA2 estimate of 9.3 for this compound, confirming its high potency as an alpha-1 adrenoceptor antagonist in this functional assay.

Comparative Pharmacological Spectrum

The pharmacological profile of this compound becomes clearer when compared with other alpha-1 adrenoceptor antagonists, including classical non-selective agents and other subtype-selective compounds.

Differential Binding and Functional Profiles Relative to Classical Alpha-1 Antagonists

Classical alpha-1 antagonists, such as prazosin (B1663645), exhibit high affinity for all three alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D) and are therefore considered non-selective. In contrast, this compound and related compounds have been shown to possess a distinct subtype selectivity.

Binding studies on a closely related compound, SNAP 1069, revealed a selective affinity for the alpha-1A and alpha-1B adrenoceptor subtypes over the alpha-1D subtype. This contrasts with prazosin, which demonstrates high and relatively equal affinity for all three subtypes. This differential binding profile is a key feature that distinguishes this compound from classical alpha-1 antagonists.

| Compound | α1A pKi | α1B pKi | α1D pKi |

| SNAP 1069 | 8.6 | 7.3 | 7.1 |

| Prazosin | ~8.9 | ~9.2 | ~8.9 |

Note: Data for SNAP 1069 is used as a surrogate for this compound. pKi is the negative logarithm of the inhibition constant.

Functionally, this translates to a different profile of activity. While prazosin antagonizes responses mediated by all alpha-1 subtypes, the effects of this compound are more pronounced in tissues and physiological processes where the alpha-1A subtype is predominant.

Comparison with Other Alpha-1A Selective Agents

The therapeutic landscape of conditions involving the alpha-1A adrenoceptor has been shaped by the development of subtype-selective antagonists. Tamsulosin (B1681236) is a well-established alpha-1A selective antagonist. Like this compound, tamsulosin shows a preference for the alpha-1A and alpha-1D subtypes over the alpha-1B subtype.

In functional assays, both this compound and tamsulosin demonstrate potent antagonism of alpha-1A adrenoceptor-mediated responses. For instance, in the isolated rat caudal artery, the pA2 value for tamsulosin has been reported to be 11.2, indicating very high potency. The pA2 of 9.3 for this compound in the same preparation also signifies a high degree of antagonistic activity.

The selectivity of these agents for the alpha-1A subtype is thought to be advantageous in specific therapeutic applications, by targeting the desired receptor subtype while potentially minimizing effects mediated by other subtypes.

| Compound | Tissue | pA2 |

| This compound | Rat Caudal Artery | 9.3 |

| Tamsulosin | Rat Caudal Artery | 11.2 |

pA2 is a measure of the potency of an antagonist in functional studies.

Molecular Interactions and Receptor Signaling Dynamics

Alpha-1A Adrenoceptor Binding Pocket Interactions

SNAP 5089 functions as a subtype-selective antagonist of the α1A adrenoceptor tocris.comrndsystems.commedchemexpress.com. Studies have characterized its affinity and selectivity for this subtype.

Structural Basis of Selective Ligand Recognition

This compound is a structurally modified (+)niguldipine compound ahajournals.orgahajournals.org. This structural modification contributes to its enhanced selectivity for the α1A adrenoceptor subtype ahajournals.orgahajournals.org. While detailed structural data on the specific binding pocket interactions of this compound were not extensively found in the search results, its high selectivity suggests specific interactions within the α1A receptor binding site that differentiate it from the α1B and α1D subtypes nih.govtocris.comrndsystems.com. One study reported this compound having over 1700-fold selectivity for the α1A-adrenoceptor compared to other subtypes tested nih.gov. Another source indicates > 600-fold selectivity over other adrenoceptors tocris.comrndsystems.com.

Affinity values (Ki) for this compound at different adrenoceptor subtypes highlight its selectivity:

| Receptor Subtype | Ki (nM) | Selectivity Fold (vs α1A) |

| α1A | 0.35 tocris.comrndsystems.com | 1x |

| α1B | 220 tocris.comrndsystems.com | ~628x [Based on Ki ratio] |

| α2C | 370 tocris.comrndsystems.com | ~1057x [Based on Ki ratio] |

| α1D | 540 tocris.comrndsystems.com | ~1543x [Based on Ki ratio] |

| α2B | 800 tocris.comrndsystems.com | ~2285x [Based on Ki ratio] |

| α2A | 1200 tocris.comrndsystems.com | ~3428x [Based on Ki ratio] |

Note: Selectivity fold calculated based on the ratio of Ki values relative to α1A.

This data demonstrates the significantly lower affinity of this compound for α1B, α1D, and α2 adrenoceptor subtypes compared to α1A tocris.comrndsystems.com.

G Protein-Coupled Receptor (GPCR) Signaling Pathways

Alpha-1 adrenoceptors, including the α1A subtype, are members of the GPCR superfamily and primarily couple to pertussis toxin-insensitive G proteins of the Gq/11 family ahajournals.orgahajournals.orgahajournals.orgresearchgate.net. Activation of these receptors typically leads to the activation of phospholipase C (PLC) ahajournals.orgahajournals.orgresearchgate.netresearchgate.net.

Coupling to Intracellular Effectors and Second Messengers

The primary functional response to activation of α1 adrenoceptor subtypes is generally an increase in intracellular Ca2+ ahajournals.orgahajournals.org. Coupling via Gq/11 proteins activates PLC, which hydrolyzes phosphatidylinositol 4,5-diphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) ahajournals.orgahajournals.orgresearchgate.netresearchgate.net. IP3 interacts with receptors on intracellular stores, such as the sarcoplasmic reticulum, to trigger the release of stored Ca2+ ahajournals.orgahajournals.org. DAG activates protein kinase C (PKC), which then phosphorylates various cellular substrates ahajournals.orgahajournals.org. While the α1A subtype was initially thought to be primarily linked to extracellular Ca2+ influx, it is now understood that α1 adrenoceptors, including α1A, couple to G proteins leading to the activation of various effector enzymes and the production of intracellular second messengers researchgate.net. All α1 adrenoceptor subtypes have been shown to couple to PLC in many cells and tissues researchgate.net. Additional effectors that can couple to α1 adrenoceptors include phospholipase D, adenylate cyclase, and the mitogen-activated protein kinase (MAPK) pathway researchgate.net.

Investigation of Receptor Desensitization and Internalization

GPCRs can undergo desensitization and internalization, processes that regulate receptor signaling and availability researchgate.netescholarship.org. Direct activation of PKC can lead to receptor desensitization and internalization associated with phosphorylation researchgate.net. Activation of Gq-coupled receptors can also induce α1B-adrenoceptor phosphorylation and desensitization, involving PKC and potentially a tyrosine kinase researchgate.net. Gi-coupled receptors can also induce α1B-adrenoceptor phosphorylation and desensitization researchgate.net. While the search results discuss the general mechanisms of α1 adrenoceptor desensitization and internalization researchgate.net, specific detailed research findings on the direct effects of this compound on α1A adrenoceptor desensitization and internalization were not prominently featured. However, as an antagonist, this compound's interaction with the receptor would likely influence these processes indirectly by preventing agonist binding and subsequent activation cascades that can lead to desensitization and internalization.

Receptor Localization and Distribution in Relevant Physiological Systems

Alpha-1 adrenoceptors are expressed in a wide range of tissues, including blood vessels, kidney, spleen, liver, brain, and the lower urinary tract nih.gov. The distribution of the specific α1 adrenoceptor subtypes (α1A, α1B, and α1D) varies across tissues, contributing to diverse physiological responses ahajournals.orgtocris.com.

The α1A adrenoceptor subtype is found in various tissues, including the central nervous system (CNS), heart, liver, prostate, and urethra tocris.com. It appears to be the major receptor mediating vasoconstriction in rat mesenteric resistance and renal arteries ahajournals.orgahajournals.org. In the human prostate, α1A adrenoceptor activation leads to smooth muscle relaxation, which is relevant in conditions like benign prostatic hypertrophy (BPH) nih.govresearchgate.net. This compound has been used in research related to hypertension and benign prostatic hyperplasia, consistent with the known roles of α1A adrenoceptors in vascular tone and lower urinary tract smooth muscle function medchemexpress.com. This compound has been shown to inhibit noradrenalin-induced contractions in rabbit vascular and lower urinary tissues tocris.comrndsystems.com. The α1L-adrenoceptor, which shares similarities with the cloned α1A-adrenoceptor, has been shown to mediate contractions in rabbit bladder neck, providing a model for studying lower urinary tract tissues in humans nih.gov.

The α1B adrenoceptor subtype is expressed in the CNS, somatic arteries and veins, spleen, and kidney tocris.com. The α1D adrenoceptor is found in the CNS, aorta, bladder, and prostate tocris.com. The differential distribution of these subtypes underlies the varied effects mediated by α1 adrenoceptors in different physiological systems ahajournals.orgtocris.com.

Preclinical Investigation of Therapeutic Potential

Studies in Models of Benign Prostatic Hyperplasia (BPH)

Benign prostatic hyperplasia is characterized, in part, by increased smooth muscle tone in the prostate and bladder neck, mediated significantly by α1-adrenoceptors, particularly the α1A subtype researchgate.netqmul.ac.ukkarger.comresearchgate.net. Antagonism of these receptors is a established strategy for alleviating lower urinary tract symptoms (LUTS) associated with BPH researchgate.netkarger.comresearchgate.net.

In vitro studies are crucial for characterizing the effects of compounds like SNAP 5089 on smooth muscle contraction in tissues relevant to BPH. This compound has been shown to inhibit noradrenalin-induced contractions in rabbit lower urinary tissues tocris.comrndsystems.com. This effect is consistent with its activity as an α1A-adrenoceptor antagonist, targeting the receptors responsible for smooth muscle contraction in the prostate and bladder neck researchgate.netqmul.ac.ukkarger.com. The high selectivity of this compound for the α1A subtype (> 600-fold over other adrenoceptors) is a key characteristic that underlies its potential for uroselectivity tocris.comrndsystems.com. Studies on related α1A-selective antagonists have demonstrated potent antagonism of contractions in tissues like the rat vas deferens and canine prostate strips, which are rich in α1A adrenoceptors researchgate.net. The concept of an α1L adrenoceptor, potentially related to the α1A subtype, has also been implicated in mediating smooth muscle contraction in tissues like the rabbit bladder neck, serving as a model for human lower urinary tract tissues tocris.comrndsystems.com.

Preclinical in vivo assessments in animal models of BPH or lower urinary tract function aim to translate the in vitro findings to functional outcomes. While specific detailed in vivo functional outcome data for this compound in BPH models are not extensively detailed in the provided snippets, studies with other selective α1A antagonists have evaluated parameters such as intraurethral pressure (IUP) and urinary flow rate researchgate.netresearchgate.net. Increased smooth muscle tone in the prostate and bladder neck contributes to increased urethral resistance and reduced urinary flow in BPH qmul.ac.ukkarger.com. Compounds that effectively relax this smooth muscle can lead to a decrease in IUP and an improvement in urinary flow researchgate.netkarger.com. Animal models, such as anesthetized dogs or rats, are often used to assess the effects of compounds on IUP, which is a measure of urethral resistance researchgate.netresearchgate.net.

Exploration of Cardiovascular Effects

Alpha-1 adrenoceptors are also present in the cardiovascular system, where they play a role in regulating vascular tone and blood pressure ahajournals.orgahajournals.org. Non-selective alpha-1 blockers can cause cardiovascular side effects, such as orthostatic hypotension researchgate.netresearchgate.net. Therefore, preclinical evaluation of subtype-selective antagonists like this compound includes assessing their impact on the cardiovascular system.

This compound has been reported to inhibit noradrenalin-induced contractions in rabbit vascular tissues tocris.comrndsystems.com. The α1A subtype is present in vascular smooth muscle, although the α1B and α1D subtypes are also significant mediators of vasoconstriction in different vascular beds ahajournals.orgahajournals.org. The high selectivity of this compound for α1A over α1B and α1D subtypes suggests a reduced potential for widespread vasoconstriction inhibition compared to less selective agents ahajournals.orgtocris.comrndsystems.com. Preclinical studies with other selective α1A antagonists have investigated their effects on blood pressure in animal models, such as spontaneously hypertensive rats (SHR) researchgate.net. The goal is to identify compounds that effectively relax lower urinary tract smooth muscle at doses that have minimal impact on systemic blood pressure researchgate.netresearchgate.netresearchgate.netnih.gov. Evaluating vascular reactivity in isolated blood vessels and monitoring blood pressure in conscious or anesthetized animal models are standard approaches in this area researchgate.netnih.govnih.govelectroporation.net.

Considerations for Systemic and Off-Target Effects in Preclinical Models

Beyond the intended targets in the prostate, bladder neck, and cardiovascular system, preclinical investigations consider the potential for systemic distribution and off-target effects. Evaluating the selectivity of a compound across a broad panel of receptors, enzymes, and ion channels is a standard part of preclinical profiling to identify potential liabilities tocris.comrndsystems.comuq.edu.au. This compound's reported selectivity profile includes data on its affinity for various adrenoceptor subtypes (α1A, α1B, α2C, α1D, α2B, α2A) and L-type Ca2+ channels, showing significantly lower affinity for targets other than α1A tocris.comrndsystems.com. While this provides some insight into potential off-target interactions, comprehensive preclinical assessments often involve in vivo studies to observe any unexpected systemic effects or interactions with other physiological systems mdpi.comnih.govaacrjournals.orgbiosynth.commdpi.com. These studies contribute to a broader understanding of the compound's pharmacological profile and potential for unintended consequences uq.edu.au.

Medicinal Chemistry and Analog Development

Structure-Activity Relationship (SAR) Studies of the Dihydropyridine (B1217469) Core

The dihydropyridine core of SNAP 5089 is a critical determinant of its pharmacological activity. Extensive structure-activity relationship (SAR) studies have been conducted to elucidate the structural features necessary for high affinity and selectivity for the alpha-1A adrenoceptor.

Pharmacophore modeling has been instrumental in identifying the key chemical features of dihydropyridine-based antagonists that are essential for their selective interaction with the alpha-1A adrenoceptor. These models have revealed that a combination of specific structural motifs and their spatial arrangement are crucial for potent and selective binding.

A typical pharmacophore model for alpha-1A selective antagonists includes a hydrogen bond acceptor, a hydrophobic region, and an aromatic ring feature. In the context of this compound, the dihydropyridine ring itself, with its associated ester and amide functionalities, contributes to these key interactions. The 4-nitrophenyl group at the C4 position of the dihydropyridine ring is a significant feature, contributing to the aromatic and hydrophobic interactions within the receptor's binding pocket. The ester and amide groups at the C3 and C5 positions are also believed to participate in hydrogen bonding with amino acid residues of the receptor.

Systematic studies on related dihydropyrimidinone analogs have further refined the understanding of the pharmacophoric requirements. These studies have indicated that specific substituents at various positions of the heterocyclic core can significantly influence binding potency and selectivity. For instance, the nature and orientation of substituents on the phenyl ring at the C4 position play a crucial role in subtype selectivity.

The high selectivity of this compound for the α1A-adrenoceptor over other subtypes has been quantitatively demonstrated in binding assays.

| Adrenoceptor Subtype | Ki (nM) |

|---|---|

| α1A | 0.35 |

| α1B | 220 |

| α1D | 540 |

| α2A | 1200 |

| α2B | 800 |

| α2C | 370 |

Modifications to the substituents on the dihydropyridine core of this compound and its analogs have provided valuable insights into the structural requirements for optimal receptor interaction.

Modifications at the C4 Position: The 4-nitrophenyl group at the C4 position is a key feature for high affinity. The electronic nature and substitution pattern of this aromatic ring are critical. The nitro group, being a strong electron-withdrawing group, likely influences the conformation of the dihydropyridine ring and its interaction with the receptor.

Modifications of the Side Chain: Systematic modification of the lipophilic 4,4-diphenylpiperidinyl moiety in related dihydropyridine derivatives has been a key strategy in developing highly selective and potent alpha-1a antagonists. These modifications have led to the identification of analogs with improved pharmacological profiles. For example, the replacement of the 4,4-diphenylpiperidinyl group with a 4-(methoxycarbonyl)-4-phenylpiperidine moiety resulted in a highly potent and selective antagonist. Quantitative structure-activity relationship (QSAR) studies on related dihydropyrimidone analogs have further highlighted the importance of the substituents on the piperidine (B6355638) or piperazine (B1678402) side chains for binding potency. These studies have shown that the field and resonance effects of substituents on the side chain play a significant role in determining the affinity for the alpha-1a receptor.

Synthetic Methodologies for this compound and Its Analogs

The synthesis of this compound and its analogs relies on established and innovative organic chemistry methods, with a focus on constructing the core dihydropyridine scaffold and introducing the desired substituents with high efficiency and stereochemical control.

The Hantzsch synthesis is a classical and widely used method for the preparation of 1,4-dihydropyridines. This one-pot multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. This method is highly versatile and allows for the introduction of a wide variety of substituents at the C2, C3, C4, C5, and C6 positions of the dihydropyridine ring.

For the synthesis of the core of this compound, a modified Hantzsch reaction would likely be employed, using 4-nitrobenzaldehyde, methyl acetoacetate, and an appropriate β-ketoester bearing the precursor to the side chain, along with an ammonia source. The synthesis of unsymmetrical dihydropyridines, such as this compound, requires careful selection of the starting materials and reaction conditions to achieve the desired product.

A general synthetic route for a related 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester involves the reaction of 3-nitrobenzaldehyde, methyl acetoacetate, and ammonia in an inert organic solvent at reflux temperature. This highlights the feasibility of the Hantzsch approach for constructing the central scaffold of this compound.

Since the C4 position of the dihydropyridine ring in this compound is a stereocenter, and it is well-established that the enantiomers of dihydropyridines can exhibit different pharmacological activities, enantioselective synthesis is of great importance. Several strategies have been developed for the asymmetric synthesis of chiral 1,4-dihydropyridines.

One approach involves the use of chiral auxiliaries attached to the starting materials, which can direct the stereochemical outcome of the Hantzsch reaction. Another strategy employs chiral catalysts, such as chiral organocatalysts or metal complexes, to control the enantioselectivity of the cyclocondensation reaction. Post-synthesis resolution of the racemic mixture through techniques like chiral chromatography or diastereomeric salt formation is also a common method to obtain the pure enantiomers.

Rational Design of Novel Alpha-1A Adrenoceptor Ligands

The development of new alpha-1A adrenoceptor ligands has been significantly advanced by rational design approaches. These strategies utilize the structural information of known ligands like this compound and the receptor's binding site to design novel molecules with improved properties.

The process often begins with the creation of a pharmacophore model based on the structures of known potent and selective antagonists. This model defines the essential structural features and their spatial relationships required for binding to the alpha-1A adrenoceptor. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are then used to predict the binding affinity and selectivity of virtual compounds.

For instance, a rational design approach has been successfully applied to synthesize novel classes of compounds with high affinity for alpha-1 adrenergic receptors by modifying the side chains of known antagonists. The insights gained from the SAR of this compound and its analogs, particularly the importance of the lipophilic side chain and the substituents on the dihydropyridine core, provide a solid foundation for the design of new chemical entities. Bioisosteric replacement, where a functional group is replaced by another with similar physical and chemical properties, is another strategy employed to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. For example, replacing the dihydropyridine core with a dihydropyrimidinone has been explored to improve metabolic stability while maintaining high affinity for the alpha-1a receptor.

Advanced Research Methodologies and Techniques

In Vitro Pharmacological Assays

In vitro assays are fundamental to characterizing the direct interaction of SNAP 5089 with its target receptors and evaluating the downstream cellular responses. These controlled environments allow for precise measurements of binding affinity, selectivity, and functional activity.

Radioligand Displacement Assays for Receptor Binding Profiling

Radioligand displacement assays are a cornerstone technique for quantifying the binding affinity and selectivity of a compound for a specific receptor. In the context of this compound, these assays involve using a radiolabeled ligand that binds to α1-adrenoceptors. This compound is then introduced at varying concentrations to compete with the radioligand for binding sites. By measuring the displacement of the radiolabeled ligand, researchers can determine the affinity of this compound for different α1-adrenoceptor subtypes (α1A, α1B, and α1D) and other adrenoceptors (α2A, α2B, α2C) tocris.comrndsystems.com.

Studies have shown that this compound is a subtype-selective α1A-adrenoceptor antagonist, displaying significantly higher selectivity for the α1A subtype compared to other adrenoceptors tocris.comrndsystems.com. For instance, reported Ki values indicate a much higher affinity for α1A receptors than for α1B, α2C, α1D, α2B, and α2A subtypes tocris.comrndsystems.com. One study reported over 1700-fold selectivity for the α1A-adrenoceptor nih.gov. This high selectivity is a key characteristic of this compound and is determined through rigorous radioligand binding experiments using cells or tissues expressing known levels of the different receptor subtypes nih.gov. These assays often involve using a non-selective radioligand like [³H]prazosin in cells stably expressing individual human α1A, α1B, or α1D-adrenoceptors nih.gov.

Interactive Table 1: this compound Ki Values for Adrenoceptor Subtypes

| Adrenoceptor Subtype | Ki (nM) | Source |

| α1A | 0.35 | tocris.comrndsystems.com |

| α1B | 220 | tocris.comrndsystems.com |

| α2C | 370 | tocris.comrndsystems.com |

| α1D | 540 | tocris.comrndsystems.com |

| α2B | 800 | tocris.comrndsystems.com |

| α2A | 1200 | tocris.comrndsystems.com |

Note: Ki values represent the inhibition constant, an indicator of binding affinity. Lower Ki values indicate higher affinity.

Functional Cell-Based Assays

Beyond simple binding, functional cell-based assays are crucial for understanding how this compound affects the downstream signaling pathways activated by α1-adrenoceptors. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and an increase in intracellular calcium ahajournals.org.

Functional assays can measure various cellular responses, such as inositol (B14025) phosphate (B84403) accumulation or intracellular calcium mobilization, triggered by receptor activation. By observing how this compound modulates these responses in the presence of an agonist (like noradrenaline or phenylephrine), researchers can confirm its antagonist activity and assess its potency rndsystems.comnih.gov. For example, [³H]-inositol phosphates accumulation assays have been used to characterize the activity of α1-adrenoceptor antagonists nih.gov. These assays help to correlate the binding profile of this compound with its functional effect on receptor signaling.

Label-Free Biosensor Technologies (e.g., Dynamic Mass Redistribution)

Label-free biosensor technologies, such as Dynamic Mass Redistribution (DMR), provide a non-invasive way to monitor real-time cellular responses to ligand binding. These technologies detect subtle changes in the distribution of cellular mass within the proximity of the sensor surface, which occur as a result of conformational changes in receptors and the recruitment of intracellular proteins upon ligand binding researchgate.net.

DMR assays can be used to assess the functional activity of this compound by observing its effect on the DMR signal generated by an α1-adrenoceptor agonist researchgate.net. For instance, studies have utilized DMR in cells expressing adrenoceptors to show the concentration-dependent blockage of agonist-induced DMR signals by antagonists like this compound researchgate.net. This technique offers a comprehensive view of the cellular events triggered by receptor activation and their modulation by compounds, without the need for fluorescent or radioactive labels whiterose.ac.uksoton.ac.uk. While some research mentions label-free electrochemical biosensors for detecting molecules, the application of DMR specifically for this compound's interaction with adrenoceptors has been demonstrated researchgate.netuga.edu.

Ex Vivo Tissue Preparations for Functional Studies

Ex vivo studies involve using freshly isolated tissues that retain their physiological structure and function. This approach allows researchers to investigate the effects of this compound in a more complex and physiologically relevant environment compared to isolated cells.

For this compound, which is known to inhibit noradrenalin-induced contractions in rabbit vascular and lower urinary tissues, ex vivo tissue preparations are particularly valuable tocris.comrndsystems.com. Studies using tissues like rabbit bladder neck have characterized the α1-adrenoceptor population mediating contractile responses to noradrenaline nih.gov. By applying this compound to these tissue preparations, researchers can assess its ability to inhibit these contractions, providing insights into its functional efficacy in a tissue context tocris.comrndsystems.com. Schild regression analyses in these ex vivo experiments can yield affinity estimates (pKb values) for this compound, further confirming its antagonist properties in a functional tissue setting nih.gov. Deviations from ideal Schild slopes in some cases may warrant further investigation into the nature of the antagonism nih.gov.

In Vivo Animal Models for Pharmacodynamic and Efficacy Assessments

In vivo studies using animal models are essential for evaluating the pharmacodynamic effects and potential efficacy of this compound in a living organism. These studies help to understand how the compound behaves in a complex biological system, including its distribution and its effects on physiological responses mediated by α1A-adrenoceptors.

Given this compound's selectivity for α1A-adrenoceptors and their role in conditions like hypertension and benign prostatic hyperplasia (BPH), animal models relevant to these conditions can be utilized medchemexpress.comacs.org. While the provided information does not detail specific in vivo efficacy studies for this compound, the general principles of in vivo pharmacology involve administering the compound to animals and monitoring relevant physiological endpoints frontiersin.orgtheraindx.com. For instance, in models of BPH, researchers might assess the compound's effect on lower urinary tract function or tissue tone researchgate.net. Pharmacodynamic assessments in vivo aim to establish the relationship between the compound's exposure and its biological effects frontiersin.orgtheraindx.comeuropa.eu. Animal models provide a crucial step in translating in vitro and ex vivo findings to a systemic level, although specific detailed findings for this compound in such models are not extensively provided in the search results.

Molecular Modeling and Computational Approaches for Ligand-Receptor Interactions

Future Perspectives and Research Challenges for Snap 5089

Elucidation of Comprehensive Pharmacodynamic and Pharmacokinetic Profiles

While initial studies have characterized SNAP 5089 as a selective α1A-adrenoceptor antagonist and demonstrated its effects on tissue contraction, a more comprehensive understanding of its pharmacodynamic (PD) and pharmacokinetic (PK) profiles is crucial for future development and application. tocris.comrndsystems.com Future research should aim to fully detail how this compound interacts with its target receptor at a molecular level, including binding kinetics and downstream signaling effects in various relevant tissues beyond those initially studied. Investigating the duration and magnitude of its pharmacological effect in vivo across different species would provide valuable data.

From a pharmacokinetic standpoint, detailed studies are needed to fully describe this compound's absorption, distribution, metabolism, and excretion (ADME). Understanding its bioavailability, tissue distribution patterns, metabolic pathways, and elimination routes will be essential for predicting its behavior in biological systems and informing potential therapeutic strategies. Methodologies to optimize data collection for PK-PD modeling of compounds like this compound are an important consideration for future studies.

Investigation into Receptor Polymorphism and Individual Variability in Response

The α1A-adrenoceptor, like many drug targets, can exhibit genetic polymorphisms that may influence receptor expression, structure, or function. thermofisher.comgenecards.orggenecards.org Research into how these polymorphisms might affect the binding affinity or efficacy of this compound is a significant future challenge. Understanding the impact of genetic variability in the α1A-adrenoceptor gene (ADRA1A) and potentially other related genes on individual responses to this compound could help explain variations in therapeutic outcomes and inform personalized medicine approaches. Studies investigating the correlation between specific genetic variants and the pharmacological response to this compound are warranted.

Exploration of Novel Therapeutic Applications Beyond Current Indications

This compound has been noted for its potential implications in conditions such as hypertension and benign prostatic hyperplasia, consistent with the known roles of α1A-adrenoceptors in vascular and lower urinary tract tissues. tocris.comrndsystems.commedchemexpress.comresearchgate.net However, the selective nature of this compound suggests potential applications in other areas where α1A-adrenoceptors play a role. Future research could explore its utility in conditions like urinary incontinence or other lower urinary tract symptoms where α1A-adrenoceptor modulation is relevant. researchgate.net Furthermore, given the broader involvement of adrenergic receptors in various physiological and pathophysiological processes, including potential roles in certain cancers or neurological disorders, investigating novel therapeutic avenues for selective α1A antagonists like this compound, perhaps in combination therapies, represents a promising area for future research. nih.govmdpi.com

Development of Next-Generation Alpha-1A Adrenoceptor Antagonists

Building upon the knowledge gained from this compound and other selective α1A antagonists, a key future perspective is the development of next-generation compounds with potentially improved properties. This could involve designing antagonists with enhanced selectivity, optimized pharmacokinetic profiles, reduced off-target effects, or novel mechanisms of action (e.g., non-competitive antagonism). amegroups.cn Medicinal chemistry efforts can leverage the structural insights from this compound to synthesize and evaluate novel chemical entities. The goal is to develop compounds that offer greater efficacy, improved tolerability, and potentially target specific α1A-adrenoceptor populations or signaling pathways. The development of highly subtype-selective drugs, especially non-competitive antagonists, is considered an important future direction in α1-adrenoceptor research due to the high homology among the transmembrane domains of the subtypes. amegroups.cn

Integration with Systems Biology and Network Pharmacology

To fully understand the complex interactions of this compound within biological systems, integrating research with systems biology and network pharmacology approaches is essential. probiologists.commdpi.comnih.gov Systems biology aims to model and analyze the intricate networks of biological molecules and pathways. probiologists.com Network pharmacology, a related field, focuses on understanding how drugs interact with multiple targets within these networks to exert their effects on diseases. mdpi.comnih.gov Applying these approaches to this compound research can help elucidate its effects on broader signaling pathways, identify potential off-targets, and understand its impact within the context of the complex physiological networks where α1A-adrenoceptors function. nih.gov This integrated approach can provide a more holistic understanding of this compound's pharmacology and potential therapeutic effects, moving beyond the traditional "single drug, single target, single disease" paradigm. nih.gov

Compound Information

| Compound Name | PubChem CID |

| This compound | 56972175 |

Interactive Data Table Example (Illustrative based on search results, specific data for this compound's full PK/PD profile or polymorphism impact is not available in the search snippets to create a real interactive table for these future perspectives sections):

Below is an illustrative example of how an interactive table might present selectivity data for this compound, based on the provided Ki values.

| Adrenoceptor Subtype | Ki (nM) | Selectivity Ratio (vs α1A) |

| α1A | 0.35 | 1 |

| α1B | 220 | > 600 |

| α2C | 370 | > 600 |

| α1D | 540 | > 600 |

| α2B | 800 | > 600 |

| α2A | 1200 | > 600 |

| L-type Ca2+ Channels | 540 | > 600 |

Note: The interactive functionality (sorting, filtering) is a representation of capability and would require a specific implementation environment.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on SNAP 5089’s pharmacological mechanisms?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and significance of the question. For example:

- Feasibility: Assess availability of biochemical assays or animal models for testing this compound’s activity.

- Novelty: Identify gaps in existing literature (e.g., unexplored signaling pathways) using systematic reviews .

- Frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) can refine specificity, e.g., “Does this compound (intervention) inhibit calcium channels (outcome) in cardiomyocytes (population) compared to standard blockers (comparison)?” .

Q. What experimental design principles are critical for studying this compound’s dose-response relationships?

- Methodological Answer :

- Define independent variables (e.g., dosage levels) and dependent variables (e.g., receptor binding affinity).

- Use randomized controlled trials (RCTs) to minimize bias, with replication across cell lines or animal models to ensure reproducibility .

- Include controls (e.g., vehicle-only groups) and validate results using orthogonal assays (e.g., electrophysiology alongside fluorescence imaging) .

Q. How should researchers conduct a systematic literature review on this compound’s known interactions?

- Methodological Answer :

- Use keyword combinations like “this compound AND (pharmacokinetics OR antagonism)” in databases (PubMed, Scopus) and apply Boolean operators to filter studies .

- Screen abstracts for relevance, extract data into standardized tables (e.g., compound efficacy, experimental conditions), and assess bias using tools like ROBIS .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be resolved?

- Methodological Answer :

- Perform meta-analysis to quantify heterogeneity (e.g., I² statistic) and identify moderators (e.g., species differences, assay sensitivity) .

- Apply sensitivity analysis by excluding outlier studies or re-analyzing raw datasets to test robustness .

- Use Bayesian statistics to model uncertainty and update prior hypotheses based on new evidence .

Q. What methodologies optimize data collection for this compound’s pharmacokinetic-pharmacodynamic (PK-PD) modeling?

- Methodological Answer :

- Employ mixed-methods approaches :

- Quantitative: High-throughput LC-MS/MS for plasma concentration-time profiles.

- Qualitative: Transcriptomic analysis to link exposure levels to downstream gene expression .

- Validate models using Akaike Information Criterion (AIC) to compare goodness-of-fit across competing PK-PD models .

Q. How can researchers design studies to investigate this compound’s off-target effects in complex biological systems?

- Methodological Answer :

- Use chemoproteomics (e.g., activity-based protein profiling) to identify unintended protein interactions .

- Integrate machine learning (e.g., neural networks) to predict off-target binding based on structural fingerprints .

- Validate findings in ex vivo models (e.g., human tissue slices) to bridge in vitro and in vivo results .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are suitable for analyzing time-series data in this compound studies?

- Methodological Answer :

- Apply generalized estimating equations (GEEs) for longitudinal data with correlated measurements (e.g., repeated dosing effects) .

- Use Fourier transforms to detect cyclical patterns in physiological responses (e.g., circadian rhythm impacts) .

Q. How can researchers ensure reproducibility in this compound experiments?

- Methodological Answer :

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Share raw data in repositories (e.g., Zenodo) with standardized metadata .

- Document protocols using Electronic Lab Notebooks (ELNs) and pre-register hypotheses on platforms like Open Science Framework .

Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.